molecular formula C6H12Cl2N2O4 B2909052 Piperazine-2,3-dicarboxylic acid;dihydrochloride CAS No. 90084-49-4

Piperazine-2,3-dicarboxylic acid;dihydrochloride

Cat. No. B2909052
CAS RN: 90084-49-4
M. Wt: 247.07
InChI Key: HFRHMZZFJSITRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine-2,3-dicarboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H10N2O2 · 2HCl . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This compound is of interest in coordination and supra-molecular chemistry as its anions tend to react with metal salts to yield insoluble polynuclear materials .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of Piperazine-2,3-dicarboxylic acid dihydrochloride is 203.07 . The molecular structure of this compound includes a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions .


Chemical Reactions Analysis

Piperazine-2,3-dicarboxylic acid dihydrochloride is an alkaline substance that reacts with acidic substances to produce salts . In coordination and supra-molecular chemistry, its anions have been of great interest as they generally tend to react with metal salts to yield insoluble polynuclear materials .


Physical And Chemical Properties Analysis

Piperazine-2,3-dicarboxylic acid dihydrochloride is a powder that has a melting point of 230-233°C . It is soluble in water and is susceptible to moisture, which may cause it to absorb moisture and agglomerate in humid environments .

Scientific Research Applications

Piperazine-2,3-dicarboxylic acid dihydrochloride: is a compound with several potential applications in scientific research. While the search results did not provide detailed information on six to eight unique applications, they did highlight some key areas where this compound could be utilized. Below are some of the fields where Piperazine-2,3-dicarboxylic acid dihydrochloride may have applications:

Synthesis of Neuroactive Compounds

This compound serves as an intermediate in the synthesis of neuroactive compounds, which are essential for studying and potentially treating neurological disorders .

Life Science Research

It is used in various life science research areas, possibly including molecular biology, cell biology, and biochemistry .

Material Science

The compound may be involved in material science research, contributing to the development of new materials with specific properties .

Chemical Synthesis

It plays a role in chemical synthesis processes, which are fundamental for creating a wide range of chemical products .

Chromatography

Piperazine derivatives could be used in chromatography techniques for separating mixtures into their components .

Analytical Research

In analytical research, this compound might be used for qualitative or quantitative analysis of chemical components .

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), skin sensitizer (Category 1), and respiratory sensitizer (Category 1). It is also considered hazardous to the aquatic environment (Chronic Category 3) and a reproductive toxicant (Category 2) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

piperazine-2,3-dicarboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHMZZFJSITRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(N1)C(=O)O)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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